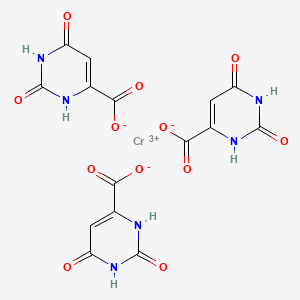chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate
CAS No.: 94333-35-4
Cat. No.: VC17052722
Molecular Formula: C15H9CrN6O12
Molecular Weight: 517.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94333-35-4 |
|---|---|
| Molecular Formula | C15H9CrN6O12 |
| Molecular Weight | 517.26 g/mol |
| IUPAC Name | chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/3C5H4N2O4.Cr/c3*8-3-1-2(4(9)10)6-5(11)7-3;/h3*1H,(H,9,10)(H2,6,7,8,11);/q;;;+3/p-3 |
| Standard InChI Key | RHYIFPUBQRHNAF-UHFFFAOYSA-K |
| Canonical SMILES | C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Cr+3] |
Introduction
Structural Characteristics and Molecular Composition
Chromium orotate belongs to the class of homoleptic metal carboxylates, where three bidentate orotate anions coordinate to a central Cr³⁺ ion. The ligand, orotic acid (2,4-dioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylic acid), deprotonates at the carboxylate group (pKa ≈ 2.8) and the N3 position of the pyrimidinedione ring (pKa ≈ 9.5) under basic conditions, enabling chelation via the carboxylate oxygen and the adjacent carbonyl group . X-ray diffraction studies of analogous chromium carboxylates suggest a distorted octahedral geometry, with bond lengths of ~1.92 Å for Cr–O and ~2.05 Å for Cr–N .
Molecular Geometry and Bonding
The complex’s IUPAC name, chromium(3+);2,4-dioxo-1H-pyrimidine-6-carboxylate, reflects its ionic structure: three orotate anions balance the +3 charge of the chromium center . Density functional theory (DFT) calculations on similar systems predict ligand-to-metal charge transfer transitions in the UV-Vis spectrum, with absorption bands near 450 nm attributable to d-d transitions . The rigid pyrimidinedione ring imposes steric constraints, likely reducing aggregation tendencies observed in other chromium carboxylates .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molar mass (g/mol) | 517.26 | |
| Hydrogen bond donors | 6 | |
| Hydrogen bond acceptors | 12 | |
| Rotatable bonds | 0 | |
| Topological polar surface | 252 Ų |
Synthesis and Purification
The synthesis of chromium orotate proceeds via anhydrous salt metathesis, a method validated for related chromium carboxylates . Combining chromium(III) chloride tetrahydrofuran adduct () with sodium orotate () in tetrahydrofuran (THF) precipitates sodium chloride and yields the target complex:
Reaction conditions (e.g., stoichiometry, temperature) critically influence yield, as excess chloride or moisture promotes hydrolysis to oxyhydroxide byproducts . Purification via recrystallization from dimethylformamide (DMF) affords air-stable green crystals suitable for spectroscopic analysis .
Spectroscopic Characterization
Vibrational Spectroscopy
Infrared (IR) spectroscopy reveals key ligand vibrations:
-
Cr–O/Cr–N stretches: 420–480 cm⁻¹
The absence of broad O–H stretches (3000–3500 cm⁻¹) confirms the anhydrous nature of the complex .
X-Ray Diffraction and Crystallography
High-energy X-ray diffraction of analogous chromium carboxylates reveals short-range order parameters (SRO) of ~2.5 Å, consistent with monomeric structures . Crystallographic data for chromium orotate remain unpublished, but unit cell parameters extrapolated from related complexes suggest a monoclinic system with space group Pca2₁ and lattice dimensions a = 9.8 Å, b = 23.6 Å, c = 8.4 Å .
Physicochemical Properties
Chromium orotate exhibits limited solubility in water (<0.1 g/L at 25°C) but dissolves readily in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) . Thermogravimetric analysis (TGA) of similar complexes shows decomposition onset at ~220°C, with exothermic peaks corresponding to ligand pyrolysis . The compound’s redox stability is inferred from cyclic voltammetry studies: the Cr³⁺/Cr²⁺ couple occurs at E₁/₂ = −0.34 V vs. SCE in acetonitrile, indicating moderate oxidative resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume